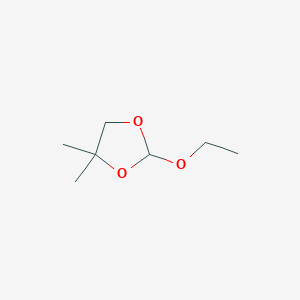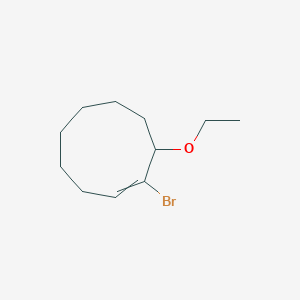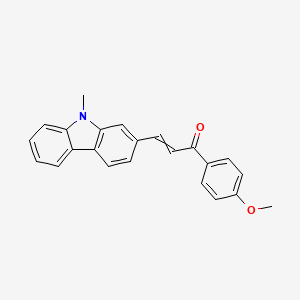
Tetracosane-12,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosane-12,13-dione is a long-chain aliphatic diketone with the molecular formula C24H46O2. It is a derivative of tetracosane, a saturated hydrocarbon. The compound is characterized by the presence of two ketone groups located at the 12th and 13th carbon positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetracosane-12,13-dione can be synthesized through the oxidation of 13-hydroxytetracosan-12-one. A common method involves suspending 13-hydroxytetracosan-12-one in acetonitrile and adding vanadium oxytrichloride (VOCl3) as a catalyst. The reaction is carried out at room temperature for 20 hours under an oxygen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale oxidation reactions using similar catalysts and conditions as those used in laboratory settings. The scalability of the process depends on the availability of raw materials and the efficiency of the oxidation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Tetracosane-12,13-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetracosane-12,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of tetracosane-12,13-dione involves its interaction with specific molecular targets. The diketone groups can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Tetracosane: A saturated hydrocarbon with no functional groups.
13-hydroxytetracosan-12-one: A precursor in the synthesis of tetracosane-12,13-dione.
Other long-chain diketones: Compounds with similar structures but different chain lengths or positions of the ketone groups.
Uniqueness: this compound is unique due to the specific positioning of its diketone groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or unique material properties.
Propriétés
Numéro CAS |
61136-78-5 |
|---|---|
Formule moléculaire |
C24H46O2 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
tetracosane-12,13-dione |
InChI |
InChI=1S/C24H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(25)24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
LHYVMIYUMQXUCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)

![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)


![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
